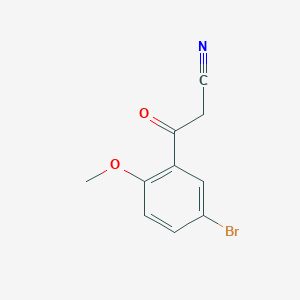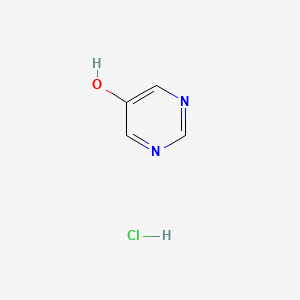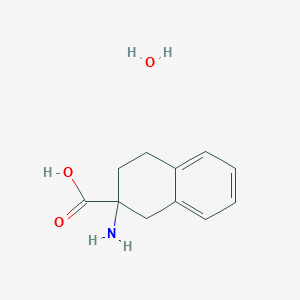
2-Amino-2-(3-bromophenyl)acetic acid hydrochloride
Vue d'ensemble
Description
“2-Amino-2-(3-bromophenyl)acetic acid hydrochloride” is a chemical compound with the molecular formula C8H9BrClNO2 . It is a derivative of phenylalanine, an amino acid . The compound is typically in the form of a white or slightly yellow crystalline powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) . This indicates the presence of bromine, nitrogen, oxygen, and hydrogen atoms in the molecule.
Physical And Chemical Properties Analysis
“this compound” is insoluble in water at room temperature, but soluble in some organic solvents such as acetic acid, methanol, and dimethyl sulfoxide . It has a molecular weight of 266.52 .
Applications De Recherche Scientifique
Organic Corrosion Inhibitors
Research on organic corrosion inhibitors highlights the importance of organic compounds in protecting metals against corrosion in acidic solutions. Compounds containing heteroatoms like nitrogen, sulfur, and oxygen can act as excellent inhibitors, suggesting that "2-Amino-2-(3-bromophenyl)acetic acid hydrochloride," with its nitrogen and oxygen atoms, might find applications in corrosion inhibition for metals and alloys in aggressive acidic environments (Goyal et al., 2018).
Acidizing Operations in Oil and Gas
The use of organic acids in acidizing operations for carbonate and sandstone formations in the oil and gas industry is well-documented. Weaker and less corrosive organic acids are favored for their high dissolving power and low corrosion rates. This context suggests a potential application for "this compound" in enhancing oil and gas extraction processes by improving formation damage removal and dissolution, particularly if it exhibits similar properties to other organic acids (Alhamad et al., 2020).
Pharmaceutical Synthesis
In pharmaceutical synthesis, compounds serving as key intermediates for the manufacture of drugs are of significant interest. The detailed synthesis route for compounds like "2-Fluoro-4-bromobiphenyl" demonstrates the critical role of halogenated biphenyl compounds in producing anti-inflammatory and analgesic materials. This suggests that "this compound" could be explored for its potential as an intermediate in synthesizing novel pharmaceuticals (Qiu et al., 2009).
Environmental and Water Treatment
In water treatment, organic compounds with specific functional groups are investigated for their potential to break down pollutants or act as disinfectants. For example, the efficacy of peracetic acid in disinfecting wastewater underscores the utility of organic acids in environmental applications. This implies that "this compound," with its organic acid component, might have applications in treating water or wastewater to remove contaminants or pathogens (Kitis, 2004).
Safety and Hazards
The compound is associated with certain hazards. The safety information includes pictograms GHS07 and hazard statements H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical reactions, suggesting that this compound might also be involved in diverse biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Propriétés
IUPAC Name |
2-amino-2-(3-bromophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGMUDZTEIIRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1071455-12-3 | |
| Record name | Benzeneacetic acid, α-amino-3-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071455-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B3210514.png)

![(4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B3210534.png)




